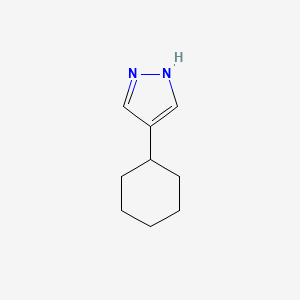

4-cyclohexyl-1H-Pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Modern Chemical and Biological Sciences

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is a key component in numerous compounds that exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse therapeutic applications. nih.govmdpi.com

The biological significance of pyrazole derivatives is extensive, with research highlighting their roles as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents. nih.govnih.govnih.gov For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. Other pyrazole-containing drugs include Ruxolitinib, used to treat myelofibrosis, and Crizotinib, an anti-cancer medication. nih.gov The ability of the pyrazole nucleus to act as a bioisosteric replacement for other functional groups and its capacity to form crucial hydrogen bonds with biological targets contribute to its prevalence in drug design. nih.gov Beyond medicine, pyrazole derivatives have found applications in agriculture as herbicides and insecticides and in materials science as dyes and fluorescent agents. nih.govnih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anti-inflammatory | Inhibition of inflammatory pathways; a core feature of drugs like Celecoxib and Phenylbutazone. researchgate.netnih.govmdpi.com | | Anticancer | Activity against various cancer cell lines through mechanisms like kinase inhibition. nih.govnih.govmdpi.com | | Antimicrobial | Efficacy against a range of bacterial and fungal pathogens. nih.govnih.govresearchgate.net | | Antiviral | Inhibition of viral replication, including activity against HIV. nih.govnih.gov | | Analgesic | Pain-relieving properties observed in numerous derivatives. nih.govnih.gov | | Kinase Inhibition | A primary mechanism for anticancer and anti-inflammatory effects, targeting enzymes like JAK and p38 kinase. nih.govnih.gov |

The Unique Role of Cyclohexyl Substitution in Pyrazole Scaffolds

The introduction of a cyclohexyl group onto a pyrazole scaffold, as seen in 4-cyclohexyl-1H-pyrazole, imparts specific physicochemical properties that can significantly influence the molecule's behavior. The cyclohexyl moiety is a non-polar, bulky, and flexible aliphatic ring. Its primary roles in modifying a parent scaffold include:

Modulating Lipophilicity: The cyclohexyl group substantially increases the lipophilicity (fat-solubility) of the molecule. This property is critical in drug design as it affects how a compound is absorbed, distributed, metabolized, and excreted (ADME). Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. ontosight.ai

Steric Influence: The size and conformational flexibility of the cyclohexyl ring can exert significant steric hindrance. This can influence the molecule's binding affinity and selectivity for a specific biological target by orienting other functional groups into optimal positions for interaction or by preventing binding to off-target sites. mdpi.com

Enhancing Binding Interactions: The hydrophobic nature of the cyclohexyl ring can lead to favorable van der Waals or hydrophobic interactions within the binding pockets of proteins, potentially increasing the potency of the compound. nih.gov

Research on various pyrazole derivatives has demonstrated the impact of cyclohexyl substitution. For example, in a series of pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.rsc.orgtriazine-2,4-dione derivatives, those incorporating cyclohexyl substituents were found to exhibit maximal activity. nih.govmdpi.com Conversely, in another study, the replacement of a trifluoromethyl-substituted phenyl group with a cyclohexyl group led to a significant reduction in specific inhibitory activity, underscoring the profound and context-dependent influence of this substituent. mdpi.com The crystal structure of derivatives like 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione confirms the chair conformation of the cyclohexyl ring and its spatial relationship to the pyrazole core. researchgate.netiucr.org

Current Research Landscape and Future Imperatives for this compound Studies

Current research on this compound itself is primarily focused on its use as a synthetic intermediate or a structural backbone for the development of more complex molecules. While direct biological profiling of this compound is not extensively reported in the literature, its presence as a core component in various patented and researched compounds points to its value as a chemical building block. researchgate.netiucr.org

The synthesis of 4-substituted pyrazoles is a well-established area of organic chemistry, with numerous methods available, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or multi-component reactions. nih.govrsc.orgorganic-chemistry.org The specific synthesis for this compound would likely follow these general principles.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 73123-52-1 | chemscene.com |

| Molecular Formula | C₉H₁₄N₂ | chemscene.com |

| Molecular Weight | 150.22 g/mol | chemscene.com |

| SMILES | C1CCC(CC1)C2=CNN=C2 | chemscene.com |

Future Imperatives:

The path forward for research involving this compound involves several key directions:

Systematic Derivative Synthesis: A primary focus should be the continued use of this compound as a scaffold to synthesize novel series of compounds. By adding various functional groups at other positions of the pyrazole ring, new chemical entities with potentially enhanced biological activities can be created.

Structure-Activity Relationship (SAR) Studies: For newly synthesized derivatives, detailed SAR studies are crucial. These investigations would clarify how the cyclohexyl group, in combination with other substituents, influences the biological efficacy and selectivity of the compounds, providing a rational basis for designing more potent and targeted agents.

Exploration of New Therapeutic Areas: While pyrazoles are well-known for their anti-inflammatory and anticancer effects, derivatives of this compound could be screened against a broader range of therapeutic targets, including those for neurological disorders or metabolic diseases. The lipophilic nature of the cyclohexyl group may make these compounds particularly interesting for central nervous system targets. ontosight.ai

Direct Biological Screening: Although it is primarily seen as a building block, a comprehensive biological screening of this compound itself could reveal intrinsic activities that have been previously overlooked.

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclohexyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNCLFHDNUYNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524008 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73123-52-1 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexyl 1h Pyrazole and Its Analogs

Direct Synthetic Approaches for 4-Cyclohexyl-1H-Pyrazole Formation

Direct approaches focus on constructing the pyrazole (B372694) ring with the cyclohexyl moiety already incorporated into one of the key precursors. These methods are often straightforward and rely on well-established chemical transformations.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors. To synthesize this compound, one of the reactants must contain the cyclohexyl group at the appropriate position.

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govnih.gov To obtain a 4-cyclohexyl substituted pyrazole, a 2-cyclohexyl-1,3-dicarbonyl compound is required as the key precursor. The reaction proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general reaction is as follows: A 2-cyclohexyl-1,3-dicarbonyl compound reacts with hydrazine hydrate (B1144303) (or a substituted hydrazine) to form the corresponding this compound. The choice of reaction conditions, such as solvent and catalyst (often acidic or basic), can influence the reaction rate and yield. nih.gov While this method is robust, the synthesis of the required 2-cyclohexyl-1,3-dicarbonyl precursor can sometimes be a multistep process. When unsymmetrical dicarbonyl compounds and substituted hydrazines are used, the reaction can lead to a mixture of regioisomers, which is a significant limitation. nih.govnih.gov

Table 1: Examples of Cyclocondensation Precursors for this compound

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Resulting Pyrazole |

|---|---|---|

| 2-Cyclohexyl-1,3-propanedial | Hydrazine hydrate | This compound |

| 1-Cyclohexyl-1,3-butanedione | Hydrazine hydrate | 4-Cyclohexyl-3-methyl-1H-pyrazole |

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and regioselective route to pyrazoles. nih.govrsc.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile. To introduce a cyclohexyl group at the C4 position, the dipolarophile, typically an alkyne or an alkene, must bear the cyclohexyl substituent.

A common approach involves the reaction of a diazo compound (the 1,3-dipole), such as diazomethane (B1218177) or ethyl diazoacetate, with a cyclohexyl-substituted alkyne. acs.orgorganic-chemistry.org For instance, the reaction of cyclohexylacetylene with a diazo compound can yield a this compound derivative. Another important 1,3-dipole used in pyrazole synthesis is a nitrile imine, which can be generated in situ from a hydrazonoyl halide. The nitrile imine then reacts with an appropriately substituted alkyne or alkene to form the pyrazole ring. rsc.org The regioselectivity of these cycloadditions is a key advantage, often providing a single isomer. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition Strategies for 4-Cyclohexyl-Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product Type |

|---|---|---|

| Diazoalkane | Cyclohexylacetylene | 3(or 4)-Cyclohexyl-1H-pyrazole |

| Nitrile Imine | Ethyl 3-cyclohexylpropiolate | 1,3-Disubstituted-4-cyclohexyl-5-carbethoxy-1H-pyrazole |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.comrsc.org MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those fused with other heterocyclic systems like pyranopyrazoles. nih.govnih.gov

A typical four-component reaction for pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govnih.gov By selecting a starting material that contains a cyclohexyl moiety, such as cyclohexanecarboxaldehyde, this methodology can be adapted to produce pyrazole analogs bearing a cyclohexyl group.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are among the most powerful tools in MCR chemistry. beilstein-journals.orgnih.gov These reactions are known for their remarkable ability to create molecular diversity and complexity in a single step. frontiersin.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govresearchgate.net

To apply this to pyrazole synthesis, one of the starting components can be a pyrazole derivative itself. For example, a pyrazole carboxylic acid can be used as the acid component in an Ugi reaction. mdpi.com Alternatively, the linear product from an Ugi reaction can undergo a subsequent cyclization step to form a heterocyclic ring. While direct formation of a this compound from a standard Ugi reaction is not typical, these reactions provide a platform for creating complex molecules that incorporate both a pyrazole ring and a cyclohexyl group, depending on the choice of starting materials. beilstein-journals.org

A direct way to incorporate a cyclohexyl group into a molecule via an IMCR is to use cyclohexyl isocyanide as a reactant. Cyclohexyl isocyanide is a commonly used isocyanide in Ugi and Passerini reactions due to its stability and reactivity. beilstein-journals.orgencyclopedia.pub

In a typical Ugi-4CR, using cyclohexyl isocyanide along with an aldehyde, an amine, and a carboxylic acid will result in an α-acylamino carboxamide product where the amide nitrogen is substituted with a cyclohexyl group. researchgate.net If one of the other components, for instance the aldehyde or the carboxylic acid, contains a pre-formed pyrazole ring, the final product will be a complex molecule featuring both moieties. This approach is highly modular, allowing for the synthesis of large libraries of compounds for screening purposes by varying the other three components. mdpi.com

Table 3: Example of an Ugi Reaction Incorporating Cyclohexyl Isocyanide

| Aldehyde Component | Amine Component | Acid Component | Isocyanide Component | Product Scaffold |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(N-benzyl-2-phenylacetamido)acetamide |

Multicomponent Reactions (MCRs) for Scaffold Construction

Post-Synthetic Functionalization of Pyrazole Derivatives to Incorporate or Modify the 4-Cyclohexyl Moiety

Post-synthetic functionalization offers a powerful alternative to de novo ring construction when synthesizing specifically substituted pyrazoles. This approach allows for the late-stage introduction or modification of the 4-cyclohexyl group on a pre-existing pyrazole core, providing flexibility and access to a diverse range of analogs. Key strategies include direct C-H functionalization of the pyrazole ring, cross-coupling reactions to form the C4-cyclohexyl bond, and selective manipulation of the cyclohexyl ring itself.

Direct C-H functionalization is an atom-economical method to introduce substituents onto the pyrazole ring without the need for pre-functionalized starting materials like halo- or organometallic pyrazoles. The regioselectivity of these reactions (i.e., whether the reaction occurs at the C3, C4, or C5 position) is influenced by the catalyst, directing groups, and electronic properties of the pyrazole substrate.

Rhodium(III)-catalyzed C-H activation has emerged as a robust method for functionalizing pyrazoles. For instance, Rh(III) catalysts can direct the coupling of pyrazoles with various partners, such as alkynes and alkenes. While direct C4-cyclohexylation via C-H activation is not widely documented, a common strategy involves a two-step process. First, a functional group is introduced at the C4 position via C-H activation, which then serves as a handle for subsequent cross-coupling to introduce the cyclohexyl group.

A more direct conceptual route is through iridium-catalyzed C-H borylation. This reaction typically shows high regioselectivity, governed by steric factors. For an N-substituted pyrazole, the C5 position is often the most sterically accessible and therefore the primary site for borylation. However, by carefully selecting N-substituents and ligands, the selectivity can be influenced to favor the C4 or C3 positions. Once the C4-borylated pyrazole is formed, it can readily undergo a Suzuki-Miyaura cross-coupling reaction with a cyclohexyl halide to yield the desired this compound.

| Catalyst System | Position(s) Functionalized | Subsequent Reaction for Cyclohexyl Introduction |

| Rhodium(III) Complexes | C5, C4 | Not direct; installs a group for further coupling |

| Iridium(I) Complexes | C5, C4, C3 | Suzuki-Miyaura coupling of C4-borylated intermediate |

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a reliable method for forming the C-C bond between the pyrazole C4 position and a cyclohexyl group. This approach requires a pre-functionalized pyrazole, typically a 4-halo (bromo- or iodo-) or 4-triflyloxy-pyrazole, which is then coupled with a cyclohexyl-organometallic reagent.

Palladium catalysts are highly effective for C-C bond formation on the pyrazole scaffold. While arylation at the C4 position is common, direct alkylation, including cyclohexylation, can also be achieved. The Suzuki-Miyaura coupling is a prominent example, where a 4-halopyrazole is reacted with a cyclohexylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Another relevant method is the Negishi coupling, which involves the reaction of a 4-halopyrazole with a cyclohexylzinc reagent. This reaction is often noted for its high functional group tolerance. For direct alkylation, conditions similar to the Heck reaction can be conceptualized, where a palladium catalyst facilitates the coupling of a 4-halopyrazole with cyclohexene, or more directly with a cyclohexyl halide under reductive Heck-type conditions. The choice of ligands, such as bulky phosphines (e.g., tBuDavePhos), is critical to facilitate the reaction and prevent side reactions like β-hydride elimination.

Table of Palladium-Catalyzed C4-Alkylation Strategies:

| Reaction Name | Pyrazole Substrate | Cyclohexyl Reagent | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromopyrazole | Cyclohexylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ |

| Negishi | 4-Iodopyrazole (B32481) | Cyclohexylzinc chloride | Pd(PPh₃)₄ |

| Heck-type | 4-Iodopyrazole | Cyclohexene | Pd(OAc)₂, P(o-tol)₃ |

Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving pyrazoles.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed Suzuki-Miyaura and Negishi-type couplings can be employed to couple 4-halopyrazoles with cyclohexyl-organometallic reagents. These reactions often proceed under mild conditions and can be effective for coupling with secondary alkyl groups like cyclohexyl, which can sometimes be challenging for palladium systems.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, while historically used for C-N and C-O bond formation (e.g., Ullmann condensation), have seen increasing use in C-C coupling. A potential route could involve the coupling of a 4-iodopyrazole with a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) in the presence of a copper salt like copper(I) iodide (CuI). This approach can be particularly useful when other functional groups in the molecule are sensitive to more reactive organometallic reagents.

Once the this compound scaffold is assembled, further diversification can be achieved by selectively functionalizing the cyclohexyl ring. The challenge lies in performing reactions on the saturated cyclohexyl ring without affecting the aromatic pyrazole core.

Direct C-H functionalization of the cyclohexyl ring is a modern and powerful strategy. The pyrazole ring itself can act as a directing group, guiding a metal catalyst to activate specific C-H bonds on the cyclohexyl moiety. For example, a palladium catalyst could coordinate to one of the pyrazole's nitrogen atoms and selectively activate the C-H bonds at the C2' and C6' positions (adjacent to the pyrazole ring) of the cyclohexyl group. This would allow for the introduction of various functional groups, such as aryl, acetate, or halide groups, at these positions.

Alternatively, if the pyrazole nitrogen is protected or sterically hindered, functionalization may be directed to the more remote C4' position of the cyclohexyl ring. The regioselectivity of such reactions is a subject of ongoing research and depends heavily on the geometry of the transition state, which is influenced by the catalyst, ligands, and the specific linkage between the pyrazole and cyclohexyl rings. Free-radical reactions, such as photochemical halogenation, offer another route but typically provide lower selectivity, yielding a mixture of isomers.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexyl 1h Pyrazole

Electrophilic Substitution Patterns on the Pyrazole (B372694) Nucleus

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the C4 position of the pyrazole nucleus possesses the highest electron density, making it the most favorable site for electrophilic attack. quora.comquora.com In an unsubstituted pyrazole, reactions such as nitration, halogenation, and sulfonation proceed preferentially at this carbon. scribd.com

However, in 4-cyclohexyl-1H-pyrazole, the C4 position is already occupied. This fundamentally alters the course of electrophilic substitution on the carbon skeleton of the ring. Standard electrophilic aromatic substitution reactions at C4 are consequently blocked. Electrophilic attack is redirected to the nitrogen atoms, which act as the next most favorable nucleophilic sites. Reactions such as N-alkylation and N-acylation are common derivatization pathways for C4-substituted pyrazoles. mdpi.com

With the C4 position substituted by a cyclohexyl group, its reactivity towards electrophiles is effectively nullified. The C-C bond connecting the cyclohexyl group to the pyrazole ring is strong and does not typically participate in substitution reactions. Ipso-substitution, the replacement of the existing cyclohexyl substituent with an incoming electrophile, is not a facile process under standard electrophilic substitution conditions and would require harsh conditions or specialized reagents. Therefore, the presence of the cyclohexyl group serves primarily to block the most active site for electrophilic attack on the ring's carbon framework and direct reactions elsewhere.

Nucleophilic Attack and Transformations at Pyrazole Ring Positions (C3 and C5)

The electronic nature of the pyrazole ring, influenced by the two electronegative nitrogen atoms, renders the C3 and C5 positions electron-deficient compared to the C4 position. quora.com This makes them susceptible to nucleophilic attack, although pyrazoles are generally less reactive towards nucleophiles than other heterocyclic systems like pyridine.

The C4-cyclohexyl substituent influences this reactivity in two main ways:

Steric Hindrance : The cyclohexyl group is sterically bulky. Its presence at C4 can physically impede the approach of a nucleophile to the adjacent C3 and C5 positions, potentially slowing down reaction rates.

Despite these factors, transformations involving strong nucleophiles or reactions that proceed via metalation at C5 are still possible derivatization pathways.

| Ring Position | General Reactivity | Influence of C4-Cyclohexyl Group | Plausible Reactions |

|---|---|---|---|

| N1/N2 | Nucleophilic, Basic | Steric hindrance may influence regioselectivity between N1 and N2 in unsymmetrical derivatives. | Alkylation, Acylation, Protonation |

| C3 | Electron-deficient | Slightly deactivated by electron-donating effect; sterically hindered. | Nucleophilic substitution (with strong nucleophiles), Metalation |

| C4 | Electron-rich | Blocked by cyclohexyl group. | No standard electrophilic substitution. |

| C5 | Electron-deficient | Slightly deactivated by electron-donating effect; sterically hindered. | Nucleophilic substitution (with strong nucleophiles), Metalation |

Radical Reactions and Their Selectivity

While ionic reactions are more commonly documented for pyrazoles, radical reactions can also occur. The pyrazole ring itself is relatively stable and does not readily participate in radical additions, which would disrupt its aromaticity. However, the substituents on the ring can be susceptible to radical processes.

For this compound, the most likely sites for radical attack are the C-H bonds on the cyclohexyl ring. Radical abstraction of a hydrogen atom from the cyclohexyl moiety would generate a carbon-centered radical. This intermediate could then undergo further reactions, such as oxidation or coupling with other radical species. The selectivity of such a reaction would favor the formation of the most stable radical. The tertiary C-H bond at the point of attachment to the pyrazole ring is a potential site, as are the multiple secondary C-H bonds.

Certain functionalization reactions, such as thiocyanation, have been reported to proceed through a radical pathway on the pyrazole nucleus, but these typically require an unsubstituted C4 position. beilstein-journals.org

Mechanistic Pathways of Derivatization Reactions

The mechanisms of derivatization for this compound are governed by the principles of heterocyclic chemistry.

N-Alkylation : This is a key derivatization reaction. A plausible mechanism involves the deprotonation of the N-H group by a base to form a pyrazolate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. Alternatively, under acidic conditions, alkylation can proceed via activation of an electrophile, such as a trichloroacetimidate, which generates a carbocation that is subsequently trapped by the nucleophilic nitrogen of the pyrazole ring. mdpi.com The formation of the carbocation is often the rate-determining step in this SN1-like pathway. mdpi.com

Electrophilic Substitution (Hypothetical, on Unsubstituted Pyrazole) : To understand why C4 is the preferred site, the mechanism involves the attack of an electrophile on the C4 carbon. This forms a resonance-stabilized cationic intermediate known as a sigma complex (or arenium ion), where the positive charge is delocalized over the ring. libretexts.org Subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the substituted product. libretexts.org This pathway is not productive for this compound due to the lack of a proton at C4 to eliminate.

Stability and Degradation Studies under Various Conditions

The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. Pyrazole-based compounds are generally known for their good thermal stability and resistance to oxidation. researchgate.net

The this compound molecule is expected to be a chemically stable compound under typical ambient conditions. The cyclohexyl group is a saturated hydrocarbon moiety and is itself chemically robust and resistant to degradation.

Key factors that could influence its stability include:

pH : The pyrazole ring contains a basic pyridine-like nitrogen (N2) and a weakly acidic pyrrole-like nitrogen (N1). It can be protonated in strong acid and deprotonated by a strong base. Extreme pH conditions could potentially lead to degradation over time, though the aromatic core is generally resilient. Studies on related pyrazole derivatives have shown that hydrolytic stability can be significantly influenced by the electronic nature of substituents. nih.gov

Oxidizing Agents : The pyrazole ring is generally resistant to oxidation. However, harsh oxidizing conditions could potentially lead to ring cleavage or oxidation of the cyclohexyl substituent.

Temperature : Pyrazole derivatives are often thermally stable. researchgate.net Significant thermal decomposition of this compound would likely only occur at elevated temperatures.

| Condition | Expected Stability | Rationale |

|---|---|---|

| Neutral pH, Room Temperature | High | Aromatic pyrazole core and stable alkyl substituent. |

| Strong Acidic Conditions | Moderate to High | Protonation at N2 will occur; ring is generally stable but prolonged exposure may cause degradation. |

| Strong Basic Conditions | Moderate to High | Deprotonation at N1 will occur; ring is generally stable. |

| Common Oxidizing Agents | High | The aromatic pyrazole ring is resistant to oxidation. researchgate.net |

| Elevated Temperature | Moderate to High | Pyrazole-based compounds are noted for good thermal stability. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Cyclohexyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 4-cyclohexyl-1H-pyrazole, distinct signals are expected for the protons on the pyrazole (B372694) ring and the cyclohexyl group. The pyrazole ring protons at positions 3 and 5 (H-3 and H-5) are anticipated to appear as singlets in the aromatic region, typically around δ 7.5 ppm, due to their chemical equivalence and distance from other protons. rsc.orgspectrabase.com A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary significantly depending on solvent and concentration, but generally appears downfield (e.g., δ 10-13 ppm).

The protons of the cyclohexyl group would present more complex signals in the aliphatic region (typically δ 1.0-2.5 ppm). rsc.org The methine proton attached directly to the pyrazole ring (H-1') would likely appear as a multiplet around δ 2.5 ppm. The remaining ten protons on the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region, representing the axial and equatorial environments. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 13.0 | br s |

| H-3, H-5 (Pyrazole) | ~7.5 | s |

| H-1' (Cyclohexyl-CH) | ~2.5 | m |

Note: This is a predictive table based on analogous structures. s = singlet, br s = broad singlet, m = multiplet.

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, nine distinct carbon signals are expected. The pyrazole ring carbons would appear in the downfield region. The equivalent C-3 and C-5 carbons are predicted to resonate around δ 135-140 ppm. researchgate.netnih.gov The substituted C-4 carbon would likely appear further upfield, around δ 115-120 ppm.

The cyclohexyl group carbons would be found in the aliphatic region. The C-1' carbon, directly attached to the pyrazole, is expected around δ 35-40 ppm. The other methylene (B1212753) carbons (C-2', C-3', C-4', C-5', C-6') would appear between δ 25-35 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 (Pyrazole) | 135 - 140 |

| C-4 (Pyrazole) | 115 - 120 |

| C-1' (Cyclohexyl-CH) | 35 - 40 |

| C-2', C-6' (Cyclohexyl-CH₂) | 30 - 35 |

| C-3', C-5' (Cyclohexyl-CH₂) | ~26 |

Note: This is a predictive table based on analogous structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, strong cross-peaks would be observed between the adjacent protons within the cyclohexyl ring, confirming their connectivity. The pyrazole protons (H-3, H-5) and the N-H proton would likely not show COSY correlations due to the lack of through-bond coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the cyclohexyl group to their corresponding carbon signals (e.g., H-1' to C-1', etc.). It would also confirm the assignment of the pyrazole H-3/H-5 protons to the C-3/C-5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the two fragments of the molecule. A crucial correlation would be expected between the cyclohexyl H-1' proton and the pyrazole carbons C-3, C-4, and C-5, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of bonding. A NOESY spectrum could show correlations between the cyclohexyl H-1' and H-2'/H-6' protons and the pyrazole H-3/H-5 protons, providing further confirmation of the structure and information about the preferred conformation of the cyclohexyl ring relative to the pyrazole ring. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. nih.govresearchgate.net C-H stretching vibrations from the aromatic pyrazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). researchgate.net The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the pyrazole moiety would be expected to produce strong signals. The symmetric C-H stretching of the cyclohexyl group would also be a prominent feature. While specific Raman data is unavailable, this technique is a powerful tool for analyzing the vibrational modes of molecular frameworks.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

Note: This is a predictive table based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₄N₂, giving it a molecular weight of 150.22 g/mol . angelpharmatech.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 150.

The fragmentation pattern would likely involve the loss of fragments from the cyclohexyl ring. A common fragmentation pathway for cyclohexyl derivatives is the loss of ethene (C₂H₄, 28 Da), which would lead to a fragment ion at m/z = 122. The loss of the entire cyclohexyl radical (C₆H₁₁, 83 Da) would result in a fragment ion corresponding to the 4H-pyrazolyl cation at m/z = 67. The base peak could potentially be the molecular ion or a stable fragment resulting from cyclohexyl ring cleavage. researchgate.netnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 150 | [C₉H₁₄N₂]⁺ (Molecular Ion) |

| 122 | [M - C₂H₄]⁺ |

Note: This is a predictive table based on common fragmentation pathways.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound, with the molecular formula C₉H₁₄N₂, the theoretical elemental composition can be calculated precisely. Experimental values for a purified sample are expected to match these theoretical percentages within a narrow margin (typically ±0.4%). researchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₄N₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 71.95 |

| Hydrogen | H | 1.008 | 14.112 | 9.39 |

| Nitrogen | N | 14.007 | 28.014 | 18.65 |

| Total | | | 150.225 | 100.00 |

This analytical technique serves as a final verification of the compound's purity and elemental makeup, complementing the structural details provided by spectroscopic methods.

X-ray Crystallography for Solid-State Structural Insights

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallographic data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including conformational analysis, dihedral angles, and intermolecular interactions based on experimental single-crystal X-ray diffraction data, cannot be provided at this time.

While crystallographic data for related pyrazole derivatives exist, the user's strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevents the inclusion of data from analogous compounds. The following subsections outline the type of information that would be discussed had the crystal structure of this compound been available.

Conformational Analysis of the Cyclohexyl Ring (e.g., Chair Conformation)

Analysis of the X-ray diffraction data would reveal the preferred conformation of the cyclohexyl ring in the solid state. Typically, a cyclohexyl ring adopts a stable chair conformation to minimize steric strain. The analysis would confirm this and determine the orientation of the pyrazole substituent (axial or equatorial). Puckering parameters, such as the Cremer and Pople parameters, would be calculated to quantify the exact shape of the ring. In related cyclohexyl-substituted pyrazole structures, the cyclohexyl ring has been observed to adopt a chair conformation. nih.govnih.gov

Dihedral Angles and Molecular Geometry

Below is a hypothetical data table illustrating the kind of information that would be presented.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| N1-N2 | Data not available |

| N2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-N1 | Data not available |

| C4-C(cyclohexyl) | Data not available |

| Selected Bond Angles (°) | |

| C5-N1-N2 | Data not available |

| N1-N2-C3 | Data not available |

| N2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| N1-C5-C4 | Data not available |

| Selected Dihedral Angles (°) | |

| Pyrazole Ring Plane - Cyclohexyl Ring Mean Plane | Data not available |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The analysis of the crystal structure would elucidate the intermolecular forces that govern the packing of this compound molecules in the crystal lattice. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This would likely lead to the formation of hydrogen bonds, which are crucial in directing the supramolecular assembly. mdpi.comnih.govresearchgate.net The crystal packing would likely reveal motifs such as dimers, chains, or more complex networks. mdpi.comnih.gov Other weaker interactions, such as C-H···π interactions, could also play a role in stabilizing the crystal structure. nih.gov

A hypothetical table of hydrogen bond geometry is presented below.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N1–H1···N2' | Data not available | Data not available | Data not available | Data not available |

(D = donor atom, H = hydrogen atom, A = acceptor atom. The prime symbol (') indicates a neighboring molecule.)

Computational Chemistry and Theoretical Studies on 4 Cyclohexyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 4-cyclohexyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. researchgate.netnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). raineslab.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity |

These calculations help in understanding the molecule's reactivity in various chemical reactions. For instance, the pyrazole (B372694) ring's nitrogen atoms are typically the sites for electrophilic attack and hydrogen bonding, which can be confirmed through MEP analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. eurasianjournals.comtanaffosjournal.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.

For this compound, MD simulations can explore the conformational flexibility, particularly the rotation of the cyclohexyl ring relative to the pyrazole ring. wustl.edu These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvent effects. researchgate.netmdpi.com By placing the molecule in a simulation box filled with explicit solvent molecules (like water), one can observe how the solvent influences the molecule's conformation and which parts of the molecule are preferentially solvated. This is crucial for understanding its behavior in biological systems.

Table 2: Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (Pyrazole-Cyclohexyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial | ~180° | 0.0 | 95 |

| Axial | ~60° | 2.5 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov The goal is to develop a mathematical equation that can predict the activity of new, untested compounds.

For this compound, a QSAR study would involve a set of similar pyrazole derivatives with known biological efficacy (e.g., inhibitory activity against a specific enzyme). nih.govplos.org Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., LogP, molecular weight) and electronic descriptors from DFT calculations.

A typical QSAR model might take the form: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Statistical methods are used to select the most relevant descriptors and build a robust model. eco-vector.com This model can then be used to predict the biological efficacy of this compound, guiding its potential therapeutic applications.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. semanticscholar.org

In a typical docking study, this compound would be docked into the active site of a biologically relevant protein target, such as a kinase or cyclooxygenase, for which pyrazole derivatives are known to have inhibitory effects. researchgate.netnih.gov The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity.

The results provide a binding energy value and a detailed view of the ligand-target interactions. alrasheedcol.edu.iq Key interactions often include hydrogen bonds between the pyrazole's nitrogen atoms and amino acid residues, as well as hydrophobic interactions involving the cyclohexyl group. researchgate.netdntb.gov.ua

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Hydrogen Bonds | 2 | N-H of pyrazole with Asp145; N of pyrazole with Lys72 |

| Hydrophobic Interactions | 5 | Cyclohexyl ring with Val55, Leu128, Ala70 |

| Interacting Residues | Asp145, Lys72, Val55, Leu128, Ala70 | Key residues in the active site |

Ab Initio and Semi-Empirical Methods for Ground and Excited States

Beyond DFT, other quantum mechanical methods are also employed. Ab initio methods, like Hartree-Fock, are based on first principles without using empirical parameters. They can be computationally very demanding but offer high accuracy, especially for small molecules.

Semi-empirical methods, such as PM3, are faster alternatives that use parameters derived from experimental data. researchgate.net These methods are particularly useful for initial geometry optimizations of large molecules before employing more rigorous methods like DFT or for screening large libraries of compounds. They can provide a reasonable approximation of the molecule's electronic properties and structure for both ground and excited states.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. eurjchem.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comacdlabs.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. dntb.gov.ua By comparing the predicted spectrum with the experimental one, researchers can confirm the structure of this compound. libretexts.orgnmrdb.orgnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. dntb.gov.ua These frequencies correspond to the peaks in an IR spectrum. researchgate.netresearchgate.net The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum, confirming the presence of specific functional groups. rsc.org

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Pyrazole N-H | 12.5 | 12.4 |

| Pyrazole C-H (x2) | 7.5 | 7.6 |

| Cyclohexyl C-H (methine) | 2.5 | 2.6 |

| Cyclohexyl C-H (methylene) | 1.2-1.8 | 1.3-1.9 |

Structure Activity Relationship Sar Studies and Biological Target Engagement

Influence of the 4-Cyclohexyl Group on Receptor Binding Affinity and Efficacy

The cyclohexyl moiety at the C4 position of the pyrazole (B372694) ring plays a crucial role in modulating how the molecule fits into and interacts with receptor binding sites. Its size, shape, and lack of polarity are defining features that dictate its effect on affinity and efficacy.

The primary influence of the cyclohexyl group is steric. As a bulky aliphatic ring, it occupies a significant volume, which can be either advantageous or detrimental depending on the topology of the receptor's binding pocket. In the development of tricyclic pyrazole carboxamides as cannabinoid receptor 2 (CB2) ligands, derivatives featuring a cyclohexyl substituent were synthesized to probe the receptor's structural requirements. nih.gov The ability of the receptor to accommodate this bulky group is a key determinant of binding affinity. Conversely, in other contexts, such steric bulk can lead to a complete loss of activity. For instance, in a series of pyrazole-based apelin receptor agonists, derivatives with a bulky cyclohexyl methyl group were found to be completely inactive, indicating a steric clash within the receptor's binding site that prevents effective engagement. duke.edu

Electronically, the cyclohexyl group is a non-aromatic, saturated hydrocarbon, rendering it largely inert in terms of electronic effects. It acts as a weak electron-donating group through induction but does not participate in resonance or π-stacking interactions, which are common for aromatic substituents. This electronic neutrality distinguishes it from aryl or heteroaryl groups often found in pharmacologically active pyrazoles. The impact of this feature is highly target-dependent; for receptors that rely on electronic or aromatic interactions with the substituent at the C4 position, the cyclohexyl group may lead to lower affinity. However, for receptors with a predominantly hydrophobic pocket, the lack of polar electronic features is beneficial.

The non-polar nature of the cyclohexyl ring makes it ideally suited for engaging in hydrophobic interactions. Many receptor binding sites feature hydrophobic pockets formed by the side chains of aliphatic or aromatic amino acids. The cyclohexyl group can effectively occupy these pockets, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This ability to fit within and interact with hydrophobic regions is a key driver of affinity for many pyrazole derivatives. mdpi.com

The geometry of the receptor pocket is paramount. The chair conformation of the cyclohexyl ring presents a specific three-dimensional shape that must be complementary to the binding site for optimal interaction. Molecular modeling studies of CB2 receptor ligands have shown that such pyrazole derivatives must conform to the specific structural requirements for binding. nih.gov The success of a 4-cyclohexyl pyrazole derivative often depends on whether the target's binding pocket is sufficiently large and appropriately shaped to accommodate the bulky, non-planar cyclohexyl group, thereby maximizing van der Waals forces and hydrophobic contacts.

Mechanistic Studies of Enzyme Inhibition by 4-Cyclohexyl-1H-Pyrazole Derivatives

Derivatives of this compound have been investigated as inhibitors of various enzyme families. The pyrazole core often acts as a scaffold, anchoring the molecule in the enzyme's active site, while the 4-cyclohexyl group serves to occupy specific pockets, contributing to both potency and selectivity.

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors. nih.gov The addition of a cyclohexyl group at the 4-position can enhance binding by interacting with hydrophobic regions of the ATP-binding pocket.

Kinase Inhibition by Cyclohexyl-Containing Pyrazole Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| N-cyclohexyl-benzamide derivative | Aurora Kinase | Exhibited potent antiproliferation against multiple carcinoma cell lines with IC50 values in the low micromolar range. researchgate.net |

| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative | CDK4/CDK6 | Incorporation of a cyclohexyl ring into a fused system resulted in remarkable inhibition, with IC50 values in the low nanomolar range for CDK4/6. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative | JAK2 | Introduction of various functional groups, including cyclic moieties, on the pyrazole template led to potent and selective JAK2 inhibitors. nih.gov |

| 1,3,4-triarylpyrazole derivative | BRAF V600E | The pyrazole scaffold in the BRAF inhibitor Encorafenib positions aryl groups at the 3 and 4 positions, which engage the active site through hydrophobic interactions. mdpi.com |

Aurora Kinases: Novel pyrazoles substituted at the 4-position have been designed as Aurora-A kinase inhibitors, demonstrating that substitution at this position is critical for activity. nih.gov In one study, an N-cyclohexyl benzamide (B126) derivative of a pyrazole-containing scaffold was identified as a potent inhibitor of Aurora kinases with significant antiproliferative activity against various cancer cell lines. researchgate.net

Cyclin-Dependent Kinases (CDKs): The pyrazole core is a common feature in CDK inhibitors. rsc.orgnih.govnih.gov In the development of CDK4/6 inhibitors, a tricyclic system incorporating a cyclohexyl ring fused to a benzimidazole (B57391) scaffold demonstrated potent inhibition, with IC50 values in the low nanomolar range. mdpi.com This highlights the compatibility of the cyclohexyl moiety with the hydrophobic regions of the CDK active site.

Phosphoinositide 3-kinase (PI3K): Pyrazole and indazole cores are recognized scaffolds for PI3K inhibitors. nih.gov SAR studies indicate that the kinase hinge-binding region can be occupied by the pyrazole core, while substituents are positioned to interact with other regions of the active site, where a cyclohexyl group could occupy a hydrophobic pocket.

Epidermal Growth Factor Receptor (EGFR): Numerous pyrazole-containing compounds have been developed as potent EGFR inhibitors. frontiersin.orgnih.govdovepress.com The SAR of these molecules often involves hydrophobic substituents that interact with the hydrophobic pocket of the kinase domain.

Bruton's Tyrosine Kinase (BTK): Pyrazolopyrimidine derivatives are a well-established class of BTK inhibitors. nih.govnih.gov The pharmacophore model for these inhibitors often includes a large hydrophobic group, a role that can be effectively filled by a cyclohexyl moiety to enhance binding affinity.

BRAF V600E: The FDA-approved BRAF inhibitor, Encorafenib, features a 1,3,4-triarylpyrazole structure. The aryl groups at the 3 and 4 positions play a crucial role in binding to the active kinase domain through hydrophobic interactions, underscoring the importance of hydrophobic substituents at the C4-position for this target. mdpi.com

Janus Kinases (JAKs): Pyrazole-based scaffolds have yielded potent and selective JAK inhibitors. nih.gov SAR studies on 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives show that modifying the C-3 position of the pyrazole ring is a key strategy for achieving selectivity, for instance, over JAK2. mdpi.com

Derivatives containing a pyrazole core and a cyclohexyl or cyclohexyl-like moiety have shown significant activity as inhibitors of fatty acid hydrolases.

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). A novel class of potent, non-covalent NAAA inhibitors was developed featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core. nih.govacs.org The rigid azabicyclo[3.2.1]octane group, which serves as a cyclohexyl mimetic, was found to be a key component for high inhibitory activity. nih.gov

Fatty Acid Amide Hydrolase (FAAH): In a related area, a series of pyrazole phenylcyclohexylcarbamate derivatives were reported as potent inhibitors of human FAAH, another enzyme involved in the degradation of bioactive lipids. nih.gov The presence of the cyclohexyl group was a central feature of these inhibitors, which were designed based on the known FAAH inhibitor URB597. One of the lead compounds from this series demonstrated an IC50 value of 11 nM against human recombinant FAAH. nih.gov

Inhibition of Hydrolases by Cyclohexyl-Containing Pyrazole Derivatives

| Compound Class | Target Enzyme | IC50 |

|---|---|---|

| Pyrazole azabicyclo[3.2.1]octane Sulfonamides | Human NAAA | Low nanomolar to low micromolar range nih.gov |

| Pyrazole phenylcyclohexylcarbamates | Human recombinant FAAH | 11 nM (for compound 22) nih.gov |

The versatility of the this compound scaffold extends to other enzyme classes.

Urease: In a study of pyrazole-based heterocyclic compounds, a tridentate ligand, N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamine, was synthesized and identified as a selective inhibitor of urease. researchgate.net Although the cyclohexyl group is not directly attached to the pyrazole ring, its presence within the molecular structure was integral to the observed inhibitory activity.

Cyclooxygenase (COX): Pyrazole derivatives are famously represented by the selective COX-2 inhibitor celecoxib. The SAR for this class of inhibitors often requires a specific substitution pattern on the pyrazole ring to fit within the COX-2 active site. The methoxy (B1213986) moiety in some pyrazole analogs has been shown to confer hydrogen bonding and interaction with the COX-2 active site. nih.gov A bulky, hydrophobic group like cyclohexyl at the C4 position could potentially occupy the hydrophobic channel of the COX-2 active site, contributing to binding affinity. rjpn.org

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

The existing research extensively covers the broad family of pyrazole derivatives, detailing their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Structure-activity relationship (SAR) studies on various substituted pyrazoles are also common. However, specific and in-depth research focused on the 4-cyclohexyl moiety as a key pharmacophore and its precise role in modulating the biological pathways outlined (apoptosis induction, cell cycle arrest, anti-inflammatory pathways) for this compound is not sufficiently available in the public domain.

Consequently, any attempt to construct the article as requested would necessitate extrapolating from unrelated pyrazole analogues or speculating on the specific effects of the 4-cyclohexyl group, which would compromise the scientific accuracy and violate the strict content inclusions and exclusions of the prompt. There is a lack of specific data, including data tables and detailed research findings, required to populate the subsections of the provided outline for this particular compound.

Applications in Advanced Materials Science and Agrochemical Research

4-Cyclohexyl-1H-Pyrazole as a Ligand in Coordination Chemistry and Catalysis

The pyrazole (B372694) scaffold is widely utilized in coordination chemistry due to its ability to act as a versatile N-donor ligand. The presence of a protic N-H group in N-unsubstituted pyrazoles like this compound is of particular interest, as this site can engage in proton transfer and hydrogen bonding, playing a crucial role in metal-ligand cooperative catalysis. nih.gov

The design of metal complexes for catalysis hinges on the ability to tune the steric and electronic environment around the metal center. Substituting the pyrazole ring is a key strategy to achieve this control. The introduction of a cyclohexyl group at the 4-position of the pyrazole ring serves several functions in ligand design:

Steric Influence: The bulky cyclohexyl group can influence the coordination geometry of the resulting metal complex, creating a specific spatial arrangement that can direct the approach of substrates to the catalytic site.

Solubility: The nonpolar, lipophilic nature of the cyclohexyl moiety enhances the solubility of the ligand and its metal complexes in organic solvents, which is advantageous for homogeneous catalysis.

Electronic Modulation: While primarily an alkyl group, the cyclohexyl substituent can exert a modest electron-donating effect on the pyrazole ring, subtly modifying the electron density at the nitrogen donor atoms and, consequently, the Lewis acidity and redox potential of the coordinated metal center.

While specific studies detailing this compound in particular transformations are not widespread, the principles of ligand design are well-established. For instance, pyrazole-based ligands have been used to synthesize complexes with transition metals like copper, iron, cobalt, and aluminum for various catalytic applications. rsc.org The synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives highlights that complex pyrazoles bearing cyclohexyl groups are actively synthesized for biological applications, and their coordination chemistry follows similar principles. biointerfaceresearch.com

| Catalytic Application | Metal Center | Role of Pyrazole Ligand |

| Catechol Oxidation | Copper (II) | Forms in-situ complexes that catalyze the oxidation of catechol to o-quinone. mdpi.com |

| Ring-Opening Polymerization | Aluminum | Anilido-pyrazolate ligands form active catalysts for the polymerization of ε-caprolactone. rsc.org |

| Transfer Hydrogenation | Ruthenium, Iridium | The protic N-H group participates in the hydrogen transfer mechanism. nih.gov |

| C-H Functionalization | Palladium, Rhodium | Directs the metal to a specific C-H bond on a substrate for functionalization. dntb.gov.ua |

Integration into Fluorescent and Luminescent Materials

Pyrazole derivatives are recognized as valuable components in the construction of photoluminescent materials. icm.edu.pl Their integration into coordination polymers or larger organic molecules can produce compounds with desirable fluorescent or luminescent properties. rsc.orgmdpi.com The emission in such materials often originates from ligand-centered π*–π electronic transitions. mdpi.com

The this compound moiety can be incorporated into larger conjugated systems. While the saturated cyclohexyl group is not a chromophore itself, it functions as an auxiliary group that can modify the photophysical properties of the molecule. Its electron-donating nature can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. icm.edu.pl Furthermore, the steric bulk of the cyclohexyl group can impact the solid-state packing of molecules, potentially preventing aggregation-caused quenching and enhancing solid-state emission.

Studies on related heterocyclic systems, such as 1,2,4-triazoles, have shown that conjugating the core heterocycle with aromatic linkers leads to highly luminescent materials with large quantum yields. mdpi.comnih.govresearchgate.net By analogy, a this compound unit could be incorporated into a larger π-conjugated framework to create novel fluorophores, where the cyclohexyl group would serve to enhance solubility and modulate the electronic properties.

| Compound Class | Metal/Core Structure | Luminescence Principle |

| Coordination Polymers | Zn(II), Cd(II) | Ligand-centered π*←π transitions in indazole-carboxylate ligands. mdpi.com |

| Pyrazole-Carboxylic Acid Polymers | Cu(II), Zn(II), Pb(II), Ni(II) | Polymers exhibit electrochemical luminescence (ECL) properties. rsc.org |

| Phenylpiperidin-ol Substituted Pyrazole | Organic Fluorophore | A large HOMO-LUMO energy gap contributes to chemical stability and specific photophysical properties. icm.edu.pl |

| Conjugated 4H-1,2,4-Triazoles | Organic Fluorophore | Extended π-conjugation leads to high fluorescence quantum yields. nih.govresearchgate.net |

Role in Agrochemical Development as an Active Scaffold or Building Block

The pyrazole ring is considered a "privileged scaffold" in medicinal and agrochemical research, forming the structural core of numerous commercial products. clockss.orgresearchgate.netnih.gov Its synthetic accessibility and versatile biological activity make it a cornerstone of modern pesticide design. The strategic placement of substituents on the pyrazole ring is the primary method used to optimize potency, selectivity, and pharmacokinetic properties. The this compound structure represents a key building block in this context, where the cyclohexyl group serves as a critical lipophilic and steric element.

In the design of herbicides and fungicides, achieving high affinity for a specific biological target while ensuring good uptake and translocation in the plant or fungus is paramount.

Herbicidal Agents: A prominent class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org In these molecules, the pyrazole ring often acts as a bioisostere for a diketone moiety present in the natural substrate. clockss.org The design of novel HPPD inhibitors involves modifying the substituents on the pyrazole core to optimize binding. Introducing a bulky, hydrophobic group like cyclohexyl at the 4-position is a rational strategy to enhance binding within the lipophilic active site of the enzyme and improve passage through plant cuticles.

Fungicidal Agents: The pyrazole-carboxamide class of fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs), represents one of the most successful groups of modern fungicides. medchemexpress.com Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the pyrazole ring is critical for antifungal activity. nih.gov The introduction of a cyclohexyl group can significantly increase the lipophilicity of the molecule, which may enhance its ability to penetrate fungal cell membranes and bind to the hydrophobic Q-pocket of the SDH enzyme complex.

| Agrochemical Class | Mode of Action | Role of Pyrazole Scaffold |

| Pyrazole Herbicides | HPPD Inhibition | Core scaffold that mimics a diketone moiety of the natural substrate. clockss.org |

| Pyrazole-Carboxamide Fungicides | SDH Inhibition | Central pharmacophore; substituents modulate binding affinity and spectrum of activity. medchemexpress.comnih.gov |

The pyrazole scaffold is also central to the development of highly effective insecticides. Two major classes include the phenylpyrazoles and the anthranilic diamides.

Phenylpyrazole Insecticides: Fipronil is the archetypal phenylpyrazole insecticide, which acts as a non-competitive blocker of the γ-aminobutyric acid (GABA) receptor chloride channel. researchgate.net Research in this area involves scaffold hopping and substituent modification to discover new molecules with improved safety profiles and to overcome resistance.

| Insecticide Class | Mode of Action | Role of Cyclohexyl Group in Structure Optimization |

| Phenylpyrazoles | GABA Receptor Antagonist | Would provide steric bulk and lipophilicity to influence binding and pharmacokinetics. clockss.orgresearchgate.net |

| Anthranilic Diamides | Ryanodine Receptor Activator | Increases lipophilicity to enhance membrane passage and contributes to the optimal molecular shape for receptor binding. nih.gov |

Potential in Optical and Electronic Device Applications (e.g., Semiconductors, OLEDs)

The exploration of pyrazole derivatives in advanced materials science has revealed their significant potential for applications in optical and electronic devices. The inherent electronic properties of the pyrazole ring, characterized by a π-conjugated system, make it a promising scaffold for the development of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). While specific research on this compound in these applications is not extensively documented, the fundamental characteristics of the pyrazole core and the influence of substituents allow for an informed discussion of its potential.

The conjugated π-electron system of the pyrazole ring is fundamental to its potential use in electronic devices. This delocalized electron system can facilitate charge transport, a critical property for semiconductor materials. The efficiency of charge transport can be modulated by the nature of the substituents on the pyrazole ring. Substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic band gap and its charge injection and transport capabilities.

In the case of this compound, the cyclohexyl group, being a saturated alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This subtle electronic influence might slightly raise the HOMO energy level of the pyrazole core, potentially affecting charge injection from the anode in an electronic device. However, without direct experimental data, the precise impact on its semiconductor properties remains speculative.

Many pyrazole derivatives exhibit fluorescence, a key characteristic for emissive layers in OLEDs. The emission color and quantum efficiency of these materials are highly dependent on the molecular structure, including the nature and position of substituents. The pyrazole core itself can be part of the chromophore, and its derivatives have been investigated as blue-emitting materials.

The cyclohexyl group in this compound is not a chromophore and is unlikely to directly participate in the photoluminescence process. Its role would primarily be steric and slightly electronic. The bulky nature of the cyclohexyl group could influence the solid-state packing of the molecules. This can be advantageous in preventing aggregation-caused quenching of fluorescence, a common issue in organic light-emitting materials, potentially leading to higher quantum yields in the solid state.

To illustrate the potential properties of this compound in the context of optical and electronic applications, the following table presents hypothetical data based on general knowledge of pyrazole derivatives. It is crucial to note that these values are illustrative and not based on experimental measurements of this compound.

Table 1: Hypothetical Optoelectronic Properties of this compound

| Property | Hypothetical Value | Potential Implication in Devices |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.0 eV | Influences hole injection and transport |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | Influences electron injection and transport |

| Electronic Band Gap (HOMO-LUMO) | 3.5 to 4.0 eV | Determines the energy of absorbed/emitted light |

| Photoluminescence Emission Maximum (in solution) | 380 - 450 nm (Violet-Blue) | Potential as a blue-emitting material in OLEDs |

Further research, including theoretical calculations and experimental characterization, is necessary to fully elucidate the optical and electronic properties of this compound and to validate its potential in semiconductor and OLED applications. The synthesis of various derivatives and the study of their structure-property relationships will be crucial in designing new materials with tailored functionalities for advanced electronic devices.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 4-Cyclohexyl-1H-Pyrazole

While classical methods for pyrazole (B372694) synthesis are well-established, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic strategies. researchgate.netnih.govbenthamdirect.com Research is increasingly focused on green chemistry principles to minimize hazardous waste and energy consumption. jetir.orgthieme-connect.com Key areas of development include:

Catalytic Methods: The use of recyclable and non-toxic catalysts, such as bio-organic catalysts, is a growing trend. researchgate.net These methods aim for high-yield reactions under mild conditions.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step to form complex products, adhering to the principles of atom economy and reducing the need for intermediate purification steps. researchgate.netacs.org

Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry, and developing robust synthetic routes for pyrazole derivatives in aqueous media is an active area of research. thieme-connect.comacs.orgthieme-connect.com

Future efforts will likely focus on adapting these sustainable methods for the specific, large-scale synthesis of this compound and its analogues, ensuring both economic viability and environmental responsibility.

Advanced SAR Studies through High-Throughput Screening and Combinatorial Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.govresearchgate.net Future research on this compound will leverage advanced techniques to accelerate and refine the SAR process.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically varying substituents on the this compound core. researchgate.netnih.gov This enables a broad and rapid exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS): HTS platforms can rapidly test thousands of compounds for activity against a specific biological target. nih.gov By combining combinatorial libraries of this compound derivatives with HTS, researchers can quickly identify promising lead compounds for further optimization.

The integration of these technologies will enable the construction of detailed SAR maps, guiding the rational design of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of novel, virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. springernature.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel this compound analogues with optimized activity and safety profiles. nih.govspringernature.com

Target Identification: AI can analyze biological data to identify new potential protein targets for which this compound derivatives might be effective. premierscience.com

An integrated approach that combines AI, molecular docking, and deep learning has already been proposed for the rational design of pyrazole derivatives, showcasing the potential of these computational tools. researcher.life

Exploration of New Biological Targets and Therapeutic Areas